molecular formula C16H12O3 B12905020 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B12905020
M. Wt: 252.26 g/mol
InChI Key: PAXAAXXKMIUQEF-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans This compound is characterized by a benzofuran core structure with a methoxybenzylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of 2-hydroxybenzaldehyde with 2-methoxybenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and dihydro derivatives.

    Substitution: Functionalized benzofurans with diverse substituents.

Scientific Research Applications

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its pharmacological potential.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxybenzylidene)benzofuran-3(2H)-one
  • 2-(2-Chlorobenzylidene)benzofuran-3(2H)-one
  • 2-(2-Nitrobenzylidene)benzofuran-3(2H)-one

Uniqueness

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

(2E)-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C16H12O3/c1-18-13-8-4-2-6-11(13)10-15-16(17)12-7-3-5-9-14(12)19-15/h2-10H,1H3/b15-10+

InChI Key

PAXAAXXKMIUQEF-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\C(=O)C3=CC=CC=C3O2

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)C3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.